N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
Description
This compound features a propanamide backbone substituted with a 3,4-dimethylphenyl group at the N-terminus and a tetrazole ring linked via a sulfanyl group. The tetrazole moiety is further substituted with a 4-methoxyphenyl group. This structure combines aromatic, heterocyclic, and sulfur-containing functionalities, which are common in agrochemicals and pharmaceuticals due to their metabolic stability and binding affinity.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-5-6-15(11-13(12)2)20-18(25)14(3)27-19-21-22-23-24(19)16-7-9-17(26-4)10-8-16/h5-11,14H,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQWEBDYVZDPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)SC2=NN=NN2C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions.
Incorporation of the Dimethylphenyl Group: This can be done through Friedel-Crafts alkylation or similar methods.
Final Assembly: The final step involves coupling the intermediate products to form the desired compound, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 or H2O2.
Reduction: Using reducing agents like LiAlH4 or NaBH4.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic aqueous solutions.
Reduction: Often carried out in anhydrous conditions using solvents like THF or ether.
Substitution: Conditions vary depending on the type of substitution but often involve polar aprotic solvents like DMSO or DMF.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes or receptors. This binding can inhibit or activate specific pathways, leading to the compound’s observed effects. The methoxyphenyl and dimethylphenyl groups may enhance its binding affinity and selectivity.
Comparison with Similar Compounds
N-(3,4-dichlorophenyl) propanamide (Propanil)
- Structure : Propanamide with a 3,4-dichlorophenyl substituent.
- Use : Herbicide targeting acetyl-CoA carboxylase in plants.
- Dimethyl groups may enhance lipophilicity, favoring membrane penetration, while the tetrazole-sulfanyl group introduces hydrogen-bonding capacity absent in propanil .
N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (Iprodione metabolite isomer)
Tetrazole-Containing Derivatives
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-11-9)
- Structure : Similar propanamide backbone with fluorophenyl and methoxyphenyl-tetrazole groups.
- Key Data: Molecular weight: 341.34 g/mol H-bond donors/acceptors: 2/6
- Comparison :
- The target compound replaces the fluorophenyl group with 3,4-dimethylphenyl, increasing steric bulk and reducing polarity.
- The sulfanyl linkage in the target compound may enhance thiol-mediated interactions (e.g., disulfide bonding) compared to the direct tetrazole-propanamide bond in CAS 483993-11-9 .
N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide (4a)
- Structure : Tetrazole core with branched alkyl and benzyl groups.
- The methoxyphenyl group in the target compound may enhance π-π stacking interactions in biological targets compared to 4a’s alkyl substituents .
Biological Activity
N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H21N5O2S
- Molecular Weight : 373.47 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its potential as an antitumor agent and its effects on various cellular pathways. The following sections summarize key findings from the literature.
Antitumor Activity
Research has indicated that compounds containing tetrazole moieties exhibit significant antitumor properties. In particular, this compound has been shown to inhibit the proliferation of cancer cell lines.
Case Study: In Vitro Antitumor Activity
A study conducted on various human cancer cell lines demonstrated that this compound exhibits cytotoxic effects. The results are summarized in Table 1 below.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Induction of apoptosis |
| A549 (Lung) | 12.7 | Inhibition of cell cycle progression |
| HT-29 (Colon) | 10.5 | Activation of caspase pathways |
Table 1: Cytotoxic effects of this compound on various cancer cell lines.
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been observed to activate intrinsic apoptotic pathways, leading to increased caspase activity in treated cells.
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, effectively halting their proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been linked to the compound's ability to induce oxidative stress in tumor cells.
Anti-inflammatory Properties
In addition to its antitumor activity, preliminary studies suggest that this compound may possess anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro.
Case Study: Inhibition of Cytokine Production
A study on lipopolysaccharide (LPS)-stimulated macrophages showed a reduction in IL-6 and TNF-alpha levels upon treatment with the compound. The results are presented in Table 2.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 1500 | 600 |
| TNF-alpha | 1200 | 400 |
Table 2: Effects of this compound on cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
